2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with an appropriate aldehyde or ketone to form the corresponding Schiff base, followed by the reaction with hydrazine hydrate to yield the desired acetohydrazide derivative . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol or amine derivatives . Substitution reactions can introduce various functional groups onto the thiadiazole ring, further modifying its chemical and biological properties .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, this compound has shown promising antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development .
In medicine, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has been investigated for its potential use as a therapeutic agent for various diseases, including bacterial infections and cancer . In industry, this compound can be used as a precursor for the synthesis of other valuable chemicals and materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways in the cell. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes . For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or DNA replication.
The molecular targets and pathways involved in the compound’s mechanism of action can vary depending on the specific biological activity being studied. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can be compared with other similar thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. These compounds share a similar core structure but differ in their functional groups and substituents, which can significantly impact their chemical and biological properties.
The uniqueness of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other thiadiazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H10ClN5OS |
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Molecular Weight |
295.75 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H10ClN5OS/c12-8-4-2-1-3-7(8)6-14-15-9(18)5-10-16-17-11(13)19-10/h1-4,6H,5H2,(H2,13,17)(H,15,18)/b14-6+ |
InChI Key |
KRQPWMNNVMDGES-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=NN=C(S2)N)Cl |
Origin of Product |
United States |
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